(S)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ylcarbamate
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Description
(S)-tert-Butyl 1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-ylcarbamate, also known as Compound A, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyrrolidine-based compounds and has shown promising results in various studies.
Scientific Research Applications
Organic Synthesis and Chemical Characterization
Process Development and Synthesis : The compound has been involved in the synthesis processes of pharmaceutical intermediates, showcasing its role in the development of efficient and scalable synthesis methods. For example, Li et al. (2012) described a practical and scalable synthesis of an intermediate for a lymphocyte function-associated antigen 1 inhibitor, highlighting the compound's importance in synthesizing biologically active molecules (Li et al., 2012).
Molecular Structure Analysis : Studies have also focused on the characterization of the compound's structure, demonstrating its relevance in understanding molecular interactions and stability. Aouine et al. (2016) characterized the structure of a related compound using 2D heteronuclear NMR experiments, underlining the importance of structural analysis in the context of organic synthesis (Aouine et al., 2016).
Pharmaceutical Intermediates
Radioligand Development : The compound has contributed to the development of radioligands for PET imaging, as evidenced by the work of Hopewell et al. (2019), who synthesized [18 F]MK-6240, a PET radiotracer for imaging neurofibrillary tangles. This showcases its utility in creating tools for neurological disease diagnosis (Hopewell et al., 2019).
Synthesis of Biologically Active Compounds : Research also includes the synthesis of compounds with potential biological activity. Zhao et al. (2017) developed a rapid synthetic method for an important intermediate in the production of biologically active compounds, demonstrating the chemical's role in facilitating the creation of new therapeutic agents (Zhao et al., 2017).
properties
IUPAC Name |
tert-butyl N-[(3S)-1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)17-10-7-8-18(9-10)13-11(16)5-4-6-12(13)19(21)22/h4-6,10H,7-9H2,1-3H3,(H,17,20)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMURRWNWSPCNPW-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=CC=C2F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=C(C=CC=C2F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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